molecular formula C21H21NO5 B2567581 (2S,3R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-3-carboxylic acid CAS No. 2137550-53-7

(2S,3R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-3-carboxylic acid

Cat. No.: B2567581
CAS No.: 2137550-53-7
M. Wt: 367.401
InChI Key: CLJYFLPWFCPFNJ-IEBWSBKVSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string or InChI key. For a similar compound, the SMILES string is N(C@HO)c4cc(ccc4)C)C(=O)OCC1c2c(cccc2)c3c1cccc3 and the InChI key is QDIMUVCWIVIKLY-HSZRJFAPSA-N .

Scientific Research Applications

Synthetic Processes

(2S,3R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-3-carboxylic acid and its derivatives have been synthesized through various processes. One approach involved the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea), resulting from potassium thiocyanate (Le & Goodnow, 2004). Moreover, a method for preparing 9‐Fluorenylmethyl 1‐Benzotriazolyl Carbonate (a reagent for preparing 9-fluorenylmethoxycarbonyl derivatives) was detailed, emphasizing the reagent's physical properties, handling, and storage precautions (Wardrop & Bowen, 2003).

Analytical Characterization

The compound and its derivatives have been fully characterized by various spectroscopic techniques. For instance, 2,4,5-Trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates, synthesized from Fmoc-amino acids and isocyanates, were characterized by IR, 1H NMR, 13C NMR, and mass spectrometry, showcasing their potential as building blocks in peptide synthesis (Babu & Kantharaju, 2005).

Biomedical Research and Applications

Bioimaging

A fluorene derivative was investigated for its linear photophysical properties and two-photon absorption (2PA) characteristics, revealing its high fluorescence quantum yield and strong aggregation in water. Its potential for bioimaging was demonstrated through two-photon fluorescence microscopy, highlighting its selectivity for alpha(v)beta(3) integrin, making it a promising probe for integrin imaging (Morales et al., 2010).

Cardiovascular and Antibacterial Effects

The compound was part of a study synthesizing fluorene and/or benzophenone O-oxime ethers containing amino acid residues. These compounds demonstrated significant cardiovascular effects, reducing the heart rate in dogs. They also showed notable antibacterial activity against both Gram-negative and Gram-positive bacteria, with potential drug toxicity predictions for some active compounds (Soltani Rad et al., 2014).

Chemical Research and Applications

Photocatalysis

A study described the use of 3-Amino-fluorene-2,4-dicarbonitriles (AFDCs) as photocatalysts for the decarboxylative arylation of α-amino acids and α-oxy acids with arylnitriles, enabling the preparation of a variety of benzylic amines and ethers under mild conditions (Chen, Lu, & Wang, 2019).

Chemical Resolving Agents

Enantiomers of (2R*,3R*)-1-methyl-5-oxo-2-phenyltetrahydro-1H-pyrrolidine-3-carboxylic acid were prepared and demonstrated potential as chiral resolving agents, highlighting the compound's application in enantioselective chemical processes (Piwowarczyk et al., 2008).

Properties

IUPAC Name

(2S,3R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c23-20(24)17-9-10-26-19(17)11-22-21(25)27-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,17-19H,9-12H2,(H,22,25)(H,23,24)/t17-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJYFLPWFCPFNJ-IEBWSBKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]([C@@H]1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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